4-(4-benzylpiperidin-1-yl)pyrimidine-2(1H)-thione
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Overview
Description
4-(4-Benzylpiperidin-1-yl)pyrimidine-2(1H)-thione is a heterocyclic compound that features a pyrimidine ring fused with a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-benzylpiperidin-1-yl)pyrimidine-2(1H)-thione typically involves the reaction of 4-benzylpiperidine with a pyrimidine derivative under specific conditions. One common method involves the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Benzylpiperidin-1-yl)pyrimidine-2(1H)-thione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Bases like sodium hydride or potassium tert-butoxide in aprotic solvents are common.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Benzylpiperidin-1-yl)pyrimidine-2(1H)-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 4-(4-benzylpiperidin-1-yl)pyrimidine-2(1H)-thione involves its interaction with specific molecular targets. For example, it can act as an inhibitor of protein kinase B (PKB or Akt), a key enzyme in cell signaling pathways that regulate cell growth and survival . By inhibiting this enzyme, the compound can interfere with cancer cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
4-Benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines: These compounds are also inhibitors of protein kinase B and have similar structural features.
Pyrimidopyrimidines: These compounds have two fused pyrimidine rings and share some chemical properties with 4-(4-benzylpiperidin-1-yl)pyrimidine-2(1H)-thione.
Uniqueness
This compound is unique due to its specific structural configuration, which allows it to interact with molecular targets in a distinct manner. Its ability to inhibit protein kinase B with high selectivity makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C16H19N3S |
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Molecular Weight |
285.4 g/mol |
IUPAC Name |
6-(4-benzylpiperidin-1-yl)-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C16H19N3S/c20-16-17-9-6-15(18-16)19-10-7-14(8-11-19)12-13-4-2-1-3-5-13/h1-6,9,14H,7-8,10-12H2,(H,17,18,20) |
InChI Key |
GCRWIHGWQWVJLC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=CC=NC(=S)N3 |
Origin of Product |
United States |
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